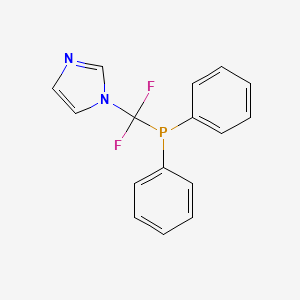
4-Isopropylphenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylphenyl methylcarbamate, also known as isoprocarb, is a chemical compound with the molecular formula C11H15NO2. It is a carbamate ester derived from 4-isopropylphenol and methyl isocyanate. This compound is primarily used as an insecticide due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Isopropylphenyl methylcarbamate can be synthesized through the reaction of 4-isopropylphenol with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a tertiary amine. The general reaction is as follows:
4-Isopropylphenol+Methyl isocyanate→4-Isopropylphenyl methylcarbamate
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Carbamate derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
4-Isopropylphenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: Investigated for its effects on acetylcholinesterase and its potential as a biochemical tool.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new insecticides and antiparasitic agents.
Industry: Utilized in the formulation of insecticidal products for agricultural and public health purposes.
Mecanismo De Acción
The primary mechanism of action of 4-isopropylphenyl methylcarbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and ultimately paralysis and death of the insect .
Comparación Con Compuestos Similares
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Propoxur: A carbamate insecticide used in similar applications but with a different toxicity profile.
Aldicarb: A highly toxic carbamate insecticide with systemic action.
Uniqueness: 4-Isopropylphenyl methylcarbamate is unique due to its specific structural features, such as the isopropyl group, which influences its binding affinity and selectivity for acetylcholinesterase. This makes it particularly effective in certain insecticidal applications .
Propiedades
Número CAS |
4089-99-0 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(4-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)9-4-6-10(7-5-9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13) |
Clave InChI |
XSOPZAYUOMAIMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



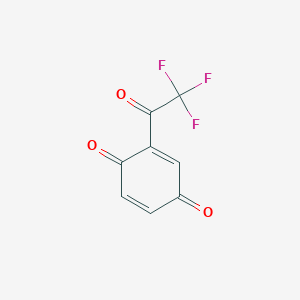

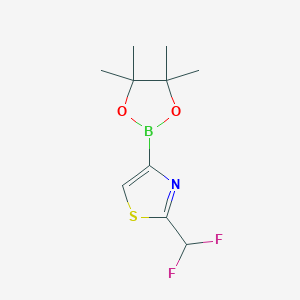
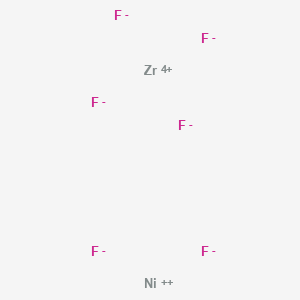
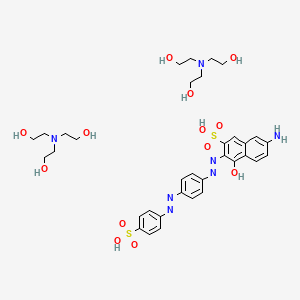
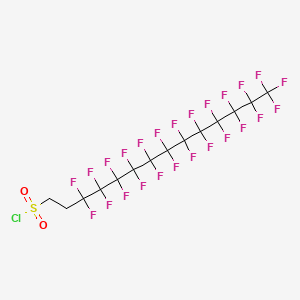
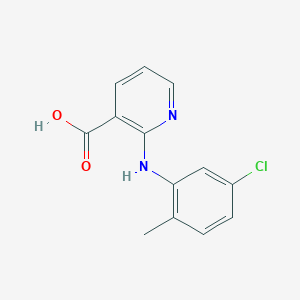

![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13421058.png)

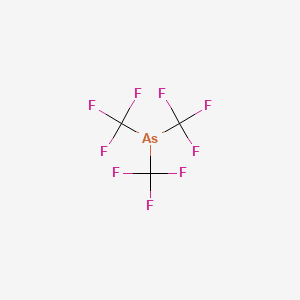
![Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13421091.png)
